A probe for homolytic reactions in solution. Part IV. The succinimidyl radical
Journal of the Chemical Society B: Physical Organic Pub Date: DOI: 10.1039/J29700000401
Abstract
The nitroso-scavenging technique has been used to seek evidence for the formation of succinimidyl and phthalimidyl radicals. During this work nitroxides have been detected which are attributable to the formation of a secondary diamagnetic scavenger, N-t-butyl methylene nitrone. This nitrone has been independently synthesised and shown to be a useful radical scavenger, and has been employed to investigate reactions of several precursors for succinimidyl or phthalimidyl radicals. It is argued that in the photoinduced decomposition of t-butyl succinimide percarboxylate in toluene succinimide is formed by hydrogen abstraction from toluene by succinimidyl radicals.
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